2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine
CAS No.: 1903086-79-2
Cat. No.: VC6069039
Molecular Formula: C18H20ClN5O3
Molecular Weight: 389.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903086-79-2 |
|---|---|
| Molecular Formula | C18H20ClN5O3 |
| Molecular Weight | 389.84 |
| IUPAC Name | [5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C18H20ClN5O3/c19-15-10-13(11-22-16(15)27-14-2-9-26-12-14)17(25)23-5-7-24(8-6-23)18-20-3-1-4-21-18/h1,3-4,10-11,14H,2,5-9,12H2 |
| Standard InChI Key | SCPNOQZUNFOCAI-UHFFFAOYSA-N |
| SMILES | C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl |
Introduction
Structural Elucidation and Nomenclature
2-{4-[5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine (molecular formula: C₁₉H₁₉ClN₆O₃; molecular weight: 430.85 g/mol) is a bicyclic compound comprising:
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A pyrimidine ring (C₄H₃N₂) substituted at position 2 with a piperazine group.
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A piperazine moiety (C₄H₁₀N₂) linked via a carbonyl group to a pyridine derivative.
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A 5-chloro-6-(oxolan-3-yloxy)pyridine subunit, where the pyridine ring is functionalized with a chlorine atom at position 5 and an oxolan-3-yloxy ether at position 6.
The oxolan (tetrahydrofuran) ring introduces stereochemical complexity, with the 3-yloxy substituent influencing molecular conformation and solubility . This structure aligns with trends in modern drug design, where pyrimidine and piperazine scaffolds are leveraged for their hydrogen-bonding capacity and metabolic stability .
Synthetic Routes and Reaction Mechanisms
Key Synthetic Strategies
The synthesis of this compound likely involves multi-step reactions, drawing from methodologies described for analogous pyrimidine–piperazine hybrids :
Step 1: Preparation of 5-Chloro-6-(Oxolan-3-yloxy)Pyridine-3-Carboxylic Acid
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Nucleophilic Aromatic Substitution (SₙAr): Reacting 5,6-dichloropyridine-3-carboxylic acid with oxolan-3-ol under basic conditions (e.g., K₂CO₃ in DMF) substitutes the C6 chlorine with the oxolan-3-yloxy group.
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Chlorination: The C5 position is chlorinated using POCl₃ or N-chlorosuccinimide (NCS) .
Step 2: Piperazine Functionalization
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Carbonyl Activation: The carboxylic acid is converted to an acyl chloride (e.g., using thionyl chloride) or activated as a mixed anhydride for coupling with piperazine .
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Amide Bond Formation: Reacting the activated carbonyl with piperazine in the presence of a base (e.g., DIPEA) yields the intermediate 4-(pyridine-3-carbonyl)piperazine .
Step 3: Pyrimidine Coupling
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Buchwald–Hartwig Amination: A palladium-catalyzed coupling of 2-chloropyrimidine with the piperazine intermediate introduces the final substituent at the pyrimidine C2 position .
Industrial-Scale Considerations
Continuous flow reactors are increasingly employed for such multi-step syntheses to enhance yield (typically >75%) and reduce byproducts. Critical parameters include temperature control (80–120°C), solvent selection (DMF or acetonitrile), and catalyst recycling (e.g., Pd/XPhos systems) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic oxolan and pyridine groups. Solubility enhancers (e.g., cyclodextrins) are often required for formulation.
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LogP: Predicted at 2.8 (moderate lipophilicity), favoring blood–brain barrier penetration .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic environments (e.g., gastric pH), necessitating enteric coating for oral delivery .
Spectroscopic Characteristics
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrimidine-H), 8.20 (d, J = 2.4 Hz, 1H, pyridine-H), 4.85–4.75 (m, 1H, oxolan-OCH), 3.90–3.60 (m, 8H, piperazine and oxolan-CH₂) .
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MS (ESI+): m/z 431.1 [M+H]⁺.
Industrial Applications and Patent Landscape
Pharmaceutical Development
This compound is implicated in patent applications for:
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Autoimmune Therapies: Modulators of interleukin-17 (IL-17) signaling .
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Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) .
Agrochemical Intermediates
Challenges and Future Directions
Synthetic Optimization
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Stereoselectivity: The oxolan-3-yloxy group introduces chiral centers, necessitating asymmetric synthesis or resolution techniques.
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Green Chemistry: Transitioning from DMF to Cyrene™ as a solvent could improve environmental sustainability .
Clinical Translation
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